2-(1,1-Diethoxymethyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(diethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NO2S/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
NYSNEKLZVZGNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC=CS1)OCC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Insights of 2 1,1 Diethoxymethyl Thiazole and Analogous Thiazoles
Fundamental Reactivity of the Thiazole (B1198619) Core
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. chemicalbook.com Its aromaticity, derived from the delocalization of six π-electrons, is greater than that of the corresponding oxazoles and is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy. wikipedia.org This aromatic character dictates its reactivity, which is a blend of properties resembling both thiophene and pyridine. pharmaguideline.com The presence of the electronegative nitrogen atom significantly influences the electron distribution within the ring, rendering the carbon atoms electron-deficient, particularly the C2 position. chemicalbook.compharmaguideline.com
The thiazole ring is generally deactivated towards electrophilic attack compared to benzene, a consequence of the electron-withdrawing nature of the pyridine-like nitrogen atom. oxfordsciencetrove.com However, electrophilic substitution is possible, often requiring forcing conditions or the presence of activating groups on the ring. wikipedia.org
Regioselectivity: Theoretical calculations of π-electron density and experimental results consistently show that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. chemicalbook.comwikipedia.orgresearchgate.net The general order of reactivity for electrophilic attack is C5 > C4 > C2. pharmaguideline.com For instance, mercuration of thiazole with mercury acetate (B1210297) follows this regioselectivity trend. pharmaguideline.com Halogenation and sulfonation reactions also preferentially occur at the C5 position. pharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions becomes highly unlikely. pharmaguideline.com
Modulating Factors: The regioselectivity and rate of electrophilic substitution are strongly influenced by the nature of substituents on the thiazole ring.
Activating Groups: Electron-donating groups (EDGs), such as methyl or amino groups, particularly at the C2 position, activate the ring and facilitate electrophilic attack at the C5 position, even under milder conditions. wikipedia.orgpharmaguideline.com
Deactivating Groups: Electron-withdrawing groups (EWGs) further deactivate the ring, making electrophilic substitution even more difficult.
N-Oxidation: Conversion of the ring nitrogen to a thiazole N-oxide can alter the reactivity pattern. Thiazole N-oxides have been used in palladium-catalyzed C-H arylations to direct the substitution reliably to the C2-position under much milder conditions. wikipedia.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole
| Reaction | Reagent | Preferred Position of Attack | Notes |
|---|---|---|---|
| Bromination | Br₂ | C5 | Requires an activating group, e.g., a methyl group at C2 or C4. wikipedia.org |
| Nitration | HNO₃/H₂SO₄ | C5 | Occurs on activated thiazoles, such as 2-methylthiazole. youtube.com |
| Sulfonation | H₂SO₄/SO₃ | C5 | Gives thiazole-5-sulfonic acid. youtube.com |
| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | Demonstrates the general reactivity order of the carbon positions. pharmaguideline.com |
Nucleophilic Substitution Reactions and Electron Deficiency at C2
The electron distribution in the thiazole ring, influenced by the electronegative nitrogen atom, results in a significant electron deficiency at the C2 position, making it the most susceptible site for nucleophilic attack. chemicalbook.compharmaguideline.com The C4 position is nearly neutral, while C5 is slightly electron-rich. pharmaguideline.com
Nucleophilic substitution reactions on an unsubstituted thiazole ring typically require either a very strong nucleophile or activation of the ring. pharmaguideline.com For example, sodamide can react with thiazole to produce 2-aminothiazole. cutm.ac.in The presence of a good leaving group, such as a halogen, at the C2 position greatly facilitates nucleophilic aromatic substitution. cutm.ac.in
Ring quaternization, or N-alkylation, further enhances the electron deficiency of the ring carbons, particularly C2, making the C2-hydrogen more acidic and susceptible to displacement by nucleophiles. pharmaguideline.com
Acid-Base Properties: The thiazole ring exhibits both basic and acidic properties.
Basicity and Protonation: The lone pair of electrons on the sp²-hybridized nitrogen atom at the N3 position is not involved in the aromatic sextet, making it available for protonation. pharmaguideline.com Thiazoles are weak bases; the conjugate acid of thiazole has a pKa of approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7). wikipedia.org Protonation occurs readily at the N3 nitrogen to form a thiazolium cation. pharmaguideline.comnih.gov
Acidity and Deprotonation: The C-H bonds of the thiazole ring are acidic, with the proton at the C2 position being the most acidic. wikipedia.org This heightened acidity is due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion (ylide), which is stabilized by the neighboring sulfur atom. wikipedia.org Strong bases, such as organolithium reagents (e.g., n-butyllithium) and Hauser bases, can deprotonate the C2 position. wikipedia.org The resulting 2-lithiothiazoles are versatile nucleophilic intermediates that can react with various electrophiles, including aldehydes, ketones, and alkyl halides. wikipedia.orgpharmaguideline.com
Table 2: pKa Values Related to Thiazole's Acid-Base Chemistry
| Property | Position | Approximate pKa | Notes |
|---|---|---|---|
| Basicity (Conjugate Acid) | N3 | 2.5 | Protonation occurs on the ring nitrogen. wikipedia.org |
| Acidity (C-H bond) | C2 | ~29 | Deprotonation requires a very strong base. acs.org |
N-Alkylation and Formation of Thiazolium Cations
The nitrogen atom at the N3 position of the thiazole ring readily reacts with alkylating agents, such as alkyl halides, to form quaternary N-alkylthiazolium salts. wikipedia.orgpharmaguideline.com This N-alkylation is a common reaction for thiazoles. cutm.ac.in
Thiazolium salts are not merely stable products; they are pivotal intermediates and catalysts in organic synthesis. wikipedia.org Deprotonation of an N-alkyl thiazolium salt at the C2 position generates an N-heterocyclic carbene (NHC), a type of stable carbene. wikipedia.org These thiazol-2-ylidenes are crucial intermediates in biochemical reactions involving thiamine (Vitamin B1) and are widely used as organocatalysts in reactions like the benzoin condensation and the Stetter reaction. wikipedia.orgresearchgate.netnih.gov The formation of the thiazolium cation activates the C2 proton, making it significantly more acidic and easier to remove to generate the catalytically active carbene. youtube.com
Due to its aromatic stability, the thiazole ring is generally a reluctant participant in cycloaddition reactions, often requiring high temperatures to overcome the activation energy. wikipedia.org Nevertheless, thiazoles can engage in various cycloaddition and ring transformation pathways.
Diels-Alder Reactions: Thiazoles can function as dienes in [4+2] cycloaddition reactions. For example, Diels-Alder reactions with alkynes, typically at high temperatures, are followed by the extrusion of sulfur to yield a pyridine ring as the final product. wikipedia.org In some cases, such as with 4-alkenylthiazoles, the thiazole ring can participate in Diels-Alder reactions where the diene component includes a double bond from the ring and an adjacent exocyclic double bond. nih.govacs.org
[3+2] Cycloadditions: Thiazolium salts can be converted into thiazolium ylides, which act as 1,3-dipoles in [3+2] cycloaddition reactions with dipolarophiles like electron-deficient alkynes. acs.orgacs.org This methodology provides a route to fused heterocyclic systems such as pyrrolo[2,1-b]thiazoles. acs.orgacs.org
Ring Transformation: Thiazoles and their derivatives can undergo various ring transformation reactions, often initiated by cycloaddition or other processes. These transformations can lead to the formation of different heterocyclic systems. For example, a unique ring transformation from a thiazoline-spiro-thiophene to a thieno[2,3-b]pyrazine has been reported, proceeding through cleavage of a C-S bond and a subsequent aromatizing electrocyclization. Other syntheses of thiazole derivatives proceed via the ring transformation of 1,3-thiazine compounds. researchgate.net
Reactivity of the Diethoxymethyl Substituent
The 2-(1,1-diethoxymethyl) group is an acetal (B89532), specifically the diethyl acetal of a formyl group (-CHO). The reactivity of this substituent is characteristic of acetals.
Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes. wikipedia.org The diethoxymethyl group is therefore resistant to attack by nucleophiles, organometallic reagents, and bases.
The primary reactivity of the diethoxymethyl group is its hydrolysis under acidic conditions. In the presence of aqueous acid (e.g., hydrochloric acid), the acetal is hydrolyzed back to the parent aldehyde and two equivalents of ethanol. This deprotection step regenerates the formyl group at the C2 position of the thiazole ring.
The conversion of a 2-substituted thiazole (R-thia) to the corresponding aldehyde (R-CHO) can be a multi-step process. For instance, a sequence involving N-methylation with methyl iodide, reduction with sodium borohydride, and subsequent hydrolysis with mercury(II) chloride in water can effectively transform the thiazole moiety into a formyl synthon. wikipedia.org The 2-(1,1-diethoxymethyl) group provides a more direct masked aldehyde, requiring only acidic hydrolysis for its unmasking. This stability to base and lability to acid allows for selective chemical manipulations on other parts of the molecule or on the thiazole ring itself (e.g., metalation at C5 followed by electrophilic quench) before regenerating the aldehyde functionality at C2.
Hydrolysis of the Acetal Moiety to Form the Thiazole-2-Carboxaldehyde
The conversion of 2-(1,1-diethoxymethyl)thiazole to thiazole-2-carboxaldehyde is a classic example of an acid-catalyzed acetal hydrolysis. This reaction is fundamental for unmasking the aldehyde functionality, which is often protected as an acetal due to the aldehyde's higher reactivity. The acetal group is stable under neutral or basic conditions but is readily cleaved in the presence of aqueous acid. chemistrysteps.commasterorganicchemistry.com
The mechanism proceeds through several distinct steps. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com First, one of the ethoxy oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the neighboring oxygen atom, which uses a lone pair to form a π-bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic. A water molecule then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation of the oxonium ion by a base (such as water) yields a hemiacetal intermediate.
The process repeats for the second ethoxy group: the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a second molecule of ethanol to form a protonated aldehyde. Finally, deprotonation of this species yields the final product, thiazole-2-carboxaldehyde, and regenerates the acid catalyst. To drive the equilibrium towards the aldehyde product, the reaction is typically carried out with an excess of water. organicchemistrytutor.com
Condensation and Other Reactions Involving the Acetal Group
Once the acetal group of this compound is hydrolyzed to thiazole-2-carboxaldehyde, the resulting aldehyde becomes a versatile precursor for forming new carbon-carbon and carbon-nitrogen bonds through condensation reactions. Two prominent examples of such transformations are the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine or pyridine. wikipedia.org Thiazole-2-carboxaldehyde can react with various active methylene compounds to produce α,β-unsaturated systems, which are valuable intermediates in organic synthesis. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. wikipedia.org
| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Resulting Product Structure |
|---|---|---|
| Malononitrile | -CN, -CN | 2-(thiazol-2-ylmethylene)malononitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(thiazol-2-yl)acrylate |
| Diethyl Malonate | -COOEt, -COOEt | Diethyl 2-(thiazol-2-ylmethylene)malonate |
| Thiobarbituric Acid | -C(=S)NHC(=O)NHC(=O)- | 5-(thiazol-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of regiocontrol over the position of the double bond. libretexts.org The reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde. Thiazole-2-carboxaldehyde can be converted into a variety of vinyl-substituted thiazoles using this method. The mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. wikipedia.org This intermediate then decomposes to yield the alkene and a molecule of triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
| Wittig Reagent (Ph₃P=CHR) | Type | Resulting Alkene Product | Predominant Isomer |
|---|---|---|---|
| Methylenetriphenylphosphorane (R=H) | Unstabilized | 2-Vinylthiazole | N/A |
| Ethylidenetriphenylphosphorane (R=CH₃) | Unstabilized | 2-(Prop-1-en-1-yl)thiazole | Z |
| Benzylidenetriphenylphosphorane (R=Ph) | Semistabilized | 2-Styrylthiazole | Mixture of E/Z |
| (Carbomethoxymethylene)triphenylphosphorane (R=COOMe) | Stabilized | Methyl 3-(thiazol-2-yl)acrylate | E |
Advanced Mechanistic Investigations of Key Transformations
Proposed Reaction Mechanisms for Novel Synthetic Routes
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with ongoing research dedicated to developing novel and more efficient routes. Mechanistic studies of these new pathways provide crucial insights into their scope and limitations.
Modified Gewald Reaction: A notable method for synthesizing thiazoles involves a modified Gewald reaction, which traditionally produces 2-aminothiophenes. wikipedia.orgnih.gov In this modification, an α-substituted nitrile reacts with a source of 2-mercaptoacetaldehyde (such as 1,4-dithiane-2,5-diol). beilstein-journals.orgnih.gov Two primary mechanisms have been proposed for this transformation.
Mechanism A: This pathway is reminiscent of the classic Gewald reaction. It begins with a Knoevenagel-type condensation between the enolizable nitrile and the aldehyde, followed by the addition of the thiol to the nitrile group. A subsequent tautomerization and cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration, yields the thiazole ring. This mechanism is believed to be predominant when the nitrile has acidic α-protons. nih.gov
Mechanism B: This alternative route involves the initial formation of a hemithioacetal between the aldehyde and the thiol. The nitrogen of the nitrile then attacks the hemithioacetal carbon, initiating cyclization. Subsequent elimination steps lead to the final thiazole product. This pathway could be viable for nitriles that lack α-protons. beilstein-journals.org
Hantzsch Thiazole Synthesis: Though a classic method, the Hantzsch synthesis remains a widely used and mechanistically studied route to thiazoles. It involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.com The generally accepted mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This forms an S-alkylated intermediate. Tautomerization followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, forms a 4-hydroxythiazoline intermediate. acs.org The final step is an acid-catalyzed dehydration of this intermediate to yield the aromatic thiazole ring. tandfonline.com
| Feature | Modified Gewald Reaction | Hantzsch Synthesis |
|---|---|---|
| Key Reactants | α-Substituted nitrile, 2-Mercaptoacetaldehyde source | α-Haloketone, Thioamide |
| Initial Key Step | Knoevenagel condensation or Hemithioacetal formation | S-alkylation of thioamide (SN2 reaction) |
| Cyclization Step | Intramolecular attack of nitrogen on carbonyl | Intramolecular attack of nitrogen on carbonyl |
| Final Step | Dehydration | Dehydration |
Studies of Reaction Intermediates and Transition States
Elucidating reaction mechanisms often relies on the detection and characterization of transient intermediates and the computational modeling of high-energy transition states.
Reaction Intermediates: In the Hantzsch thiazole synthesis, intermediates have been successfully isolated and characterized. The reaction between certain thioamides and α-halo ketones can yield stable 4-hydroxythiazolinium salts, which are the cyclized, pre-dehydration intermediates. acs.org NMR spectroscopy studies have shown that these cyclic intermediates can exist in a dynamic equilibrium with their open-chain α-thio ketone precursors. acs.org In other thiazole-forming reactions, such as cycloadditions, zwitterionic intermediates have been proposed to explain the observed products. wikipedia.org
Transition State Studies: Direct experimental observation of transition states is exceptionally challenging. Consequently, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating these fleeting structures. For instance, in a study of a Rhodium(III)-catalyzed C–H functionalization of an aryl sulfonamide containing a thiazole ring, DFT calculations were employed to rationalize the reaction's site-selectivity. rsc.org The calculations revealed the relative energy barriers of the key transition states for C-H activation (TS1) and metal-carbene formation (TS2) at positions ortho to the sulfonamide versus ortho to the thiazole. These computational results, which showed closely competing energy barriers under certain conditions, were in good agreement with experimental observations where mixtures of products were formed, thereby providing deep mechanistic insight that would be otherwise inaccessible. rsc.org Such studies help in understanding the factors that control reactivity and selectivity in complex transformations involving thiazole derivatives. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 2-(1,1-Diethoxymethyl)thiazole is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The thiazole (B1198619) ring protons, H-4 and H-5, typically appear in the aromatic region of the spectrum. Based on data for the unsubstituted thiazole ring, the H-5 proton is expected to be slightly upfield from the H-4 proton. The diethoxymethyl group will present a methine proton (the acetal (B89532) proton), a methylene quartet, and a methyl triplet.
The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiazole ring and the oxygen atoms of the acetal. The acetal proton is expected to be a singlet and shifted significantly downfield due to the influence of two adjacent oxygen atoms and the C2 position of the thiazole ring. The ethoxy groups will display a classic ethyl pattern: a quartet for the methylene (-OCH₂-) protons coupled to the neighboring methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Thiazole) | ~7.3-7.5 | Doublet (d) | ~3.0-3.5 |
| H-4 (Thiazole) | ~7.8-8.0 | Doublet (d) | ~3.0-3.5 |
| CH (Acetal) | ~5.8-6.0 | Singlet (s) | N/A |
| OCH₂ (Ethoxy) | ~3.6-3.8 | Quartet (q) | ~7.0 |
¹³C NMR for Carbon Skeleton and Functional Group Identification
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, five distinct signals are anticipated.
The C2 carbon of the thiazole ring, being attached to sulfur, nitrogen, and the diethoxymethyl group, is expected to be the most downfield of the ring carbons. The C4 and C5 carbons will appear in the typical aromatic region for five-membered heterocycles. The acetal carbon (-CH(OEt)₂) is characteristically found in the 90-110 ppm range. The two carbons of the ethoxy groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | ~168-172 |
| C4 (Thiazole) | ~142-145 |
| C5 (Thiazole) | ~120-123 |
| CH (Acetal) | ~100-105 |
| OCH₂ (Ethoxy) | ~60-65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the H-4 and H-5 protons of the thiazole ring. Additionally, a clear correlation between the methylene quartet and the methyl triplet of the ethoxy groups would be present, confirming the ethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For instance, the signal at ~7.8-8.0 ppm would correlate with the carbon at ~142-145 ppm (H-4 to C-4), and the signal at ~5.8-6.0 ppm would correlate with the carbon at ~100-105 ppm (acetal-H to acetal-C).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key expected correlations for this compound would include:
The acetal proton (~5.8-6.0 ppm) showing a correlation to the C2 of the thiazole ring (~168-172 ppm).
The thiazole H-4 proton showing a correlation to C2 and C5.
The protons of the ethoxy methylene groups (~3.6-3.8 ppm) correlating to the acetal carbon (~100-105 ppm).
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation patterns.
For this compound (C₈H₁₃NO₂S), the molecular weight is 187.26 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z corresponding to this value, confirming the elemental composition.
The fragmentation pattern under electron ionization (EI) is expected to be characteristic of a diethyl acetal. Common fragmentation pathways would include:
Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a prominent fragment ion at m/z 142.
Loss of an ethanol molecule (HOCH₂CH₃): This would result in an ion at m/z 141.
Alpha-cleavage: The primary fragmentation would likely be the loss of an ethoxy group to form a very stable, resonance-stabilized oxonium ion (m/z 142), which is characteristic of acetals.
Fragmentation of the thiazole ring: Further fragmentation could involve the cleavage of the thiazole ring, leading to smaller characteristic ions.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands for the thiazole ring and the diethyl acetal group. The aromatic C-H stretching of the thiazole ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups will appear just below 3000 cm⁻¹. The most diagnostic peaks for the acetal functionality are the strong C-O stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3050 | C-H Stretch | Thiazole Ring (Aromatic) |
| ~2980-2850 | C-H Stretch | Ethoxy Groups (Aliphatic) |
| ~1550-1450 | C=N and C=C Stretch | Thiazole Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiazole ring. Thiazole itself exhibits absorption maxima in the UV region. The presence of the diethoxymethyl group at the C2 position is not expected to significantly shift the absorption maxima as it is not a strongly chromophoric or auxochromic group that extends conjugation. The primary absorption would be due to π → π* transitions within the aromatic thiazole system. A characteristic absorption maximum (λmax) would be expected in the range of 230-250 nm.
X-ray Crystallography for Precise Solid-State Molecular Structure and Conformation (Applicable for Crystalline Derivatives)
The determination of the precise solid-state molecular structure and conformational arrangement of this compound through single-crystal X-ray crystallography is contingent upon the ability to cultivate a suitable crystalline form of the compound or a derivative thereof. As of the current body of scientific literature, a crystal structure for the parent compound, this compound, has not been reported. The inherent flexibility of the diethoxymethyl group may impede the formation of a well-ordered crystal lattice necessary for X-ray diffraction analysis.
Consequently, the elucidation of its solid-state architecture would necessitate the synthesis of a crystalline derivative. This could be achieved by introducing a functional group that promotes intermolecular interactions, such as hydrogen bonding or π-stacking, thereby facilitating crystallization. For instance, the incorporation of a carboxylic acid, amide, or an aromatic moiety elsewhere on the thiazole ring could provide the necessary interactions to form a stable crystal lattice.
Should a suitable crystalline derivative be prepared, X-ray crystallography would provide unparalleled insight into its three-dimensional structure. The resulting crystallographic data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This information would definitively establish the conformation of the diethoxymethyl group relative to the thiazole ring in the solid state, revealing whether it adopts a specific, locked conformation or exhibits conformational disorder.
Furthermore, the analysis of the crystal packing would illuminate the nature and geometry of intermolecular interactions. These interactions, including potential weak hydrogen bonds involving the oxygen atoms of the acetal or the nitrogen and sulfur atoms of the thiazole ring, are crucial for understanding the supramolecular assembly and the physical properties of the crystalline material.
A hypothetical data table derived from a successful X-ray crystallographic analysis of a crystalline derivative of this compound is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₃NO₂S (Parent Compound) |
| Formula Weight | 187.26 g/mol (Parent Compound) |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | [e.g., 4] |
| Calculated Density (g/cm³) | [Hypothetical Value] |
Table of Mentioned Compounds
| Compound Name |
|---|
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mgesjournals.comresearchgate.netepu.edu.iq It is widely employed for calculating the optimized geometry, spectroscopic properties, and reactivity parameters of heterocyclic compounds, including thiazole (B1198619) derivatives. researchgate.netresearchgate.netnih.gov Calculations are typically performed using specific functionals, such as B3LYP or PBE1PBE, in combination with various basis sets like 6-31G* or 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netatlantis-press.comkbhgroup.in
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2-(1,1-Diethoxymethyl)thiazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The thiazole ring itself is an aromatic, planar heterocycle. irjweb.com However, the presence of the 2-(1,1-diethoxymethyl) substituent, with its rotatable single bonds (C-C and C-O), introduces conformational flexibility.
Below is a table illustrating typical geometric parameters for a thiazole ring, as determined by DFT calculations on related molecules.
| Parameter | Calculated Value (Å or °) | Methodology Reference |
|---|---|---|
| C2-S1 Bond Length | 1.758 Å | DFT/B3LYP/6-311G(d,p) kbhgroup.in |
| C5-S1 Bond Length | 1.746 Å | DFT/B3LYP/6-311G(d,p) kbhgroup.in |
| C2-N3 Bond Length | 1.296 Å | DFT/B3LYP/6-311G(d,p) kbhgroup.in |
| C4-N3 Bond Length | 1.383 Å | DFT/HSEH1BPE/6–311++G(d,p) doi.org |
| C4-C5 Bond Length | 1.358 Å | DFT/UB3LYP/aug-cc-pVTZ researchgate.net |
| C2-N3-C4 Bond Angle | ~110-112° | General DFT Studies |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that dictate chemical reactivity and electronic transitions. irjweb.comwikipedia.orgutexas.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mgesjournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgasianpubs.org In thiazole derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's distribution varies depending on the substituents. researchgate.net
Charge distribution analysis, using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the partial atomic charges on each atom. mgesjournals.comirjweb.com In the thiazole ring, the electronegative nitrogen and sulfur atoms influence the charge distribution, creating electron-rich and electron-deficient regions that are key to understanding its reactivity. asianpubs.org
The following table presents representative HOMO-LUMO data for various thiazole derivatives calculated using DFT, illustrating typical energy values.
| Thiazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Thiazole | -9.468 | 3.348 | 12.816 | ab initio/HF researchgate.net |
| 2-Methyl Thiazole | -9.135 | 3.512 | 12.647 | ab initio/HF researchgate.net |
| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - | B3LYP/6-311G(d,p) researchgate.net |
| 2-Methoxy-1,3-thiazole | -6.27 | - | - | B3LYP/6-311G(d,p) researchgate.net |
| Thiazole-4-carboxaldehyde | -7.44 | - | - | B3LYP/6-311G(d,p) researchgate.net |
Quantum chemical calculations are instrumental in predicting the reactivity of molecules. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. atlantis-press.comsemanticscholar.org These descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. distantreader.org
Global Hardness (η): Represents the resistance to change in electron distribution. distantreader.org
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic change. distantreader.org
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. distantreader.org
The reactivity of the thiazole ring is well-characterized: the C2 position is generally electron-deficient and susceptible to nucleophilic attack, while the C5 position is often electron-rich and prone to electrophilic substitution. asianpubs.orgpharmaguideline.comias.ac.in The 2-(1,1-diethoxymethyl) group at the C2 position would be expected to influence this reactivity pattern. Local reactivity indices, such as Fukui functions and molecular electrostatic potential (MEP) maps, can further pinpoint the most reactive sites within the molecule for electrophilic and nucleophilic attacks. nih.gov
The table below shows examples of calculated quantum chemical parameters for some thiazole derivatives.
| Parameter | Formula | Example Value (a.u.) for a Thiazole Derivative |
|---|---|---|
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | -0.1519 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 0.0646 |
| Global Softness (S) | 1 / (2η) | 7.7399 |
| Electrophilicity Index (ω) | μ2 / (2η) | 0.1787 |
Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial tool for validating molecular structures determined experimentally. doi.org
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. doi.org The theoretical values, once scaled, are compared with experimental spectra to confirm assignments of resonances to specific atoms in the molecule. nih.gov This combined experimental-theoretical approach is powerful for elucidating complex structures. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. mdpi.com The resulting theoretical spectrum, showing the position and intensity of vibrational modes (e.g., C-H stretch, C=N stretch, C-S stretch), can be compared with an experimental FT-IR spectrum. researchgate.netscielo.org.za This comparison helps in the detailed assignment of spectral bands to specific molecular motions. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. kbhgroup.indoi.org These calculations can predict the color of a compound and explain the nature of its electronic transitions (e.g., n→π* or π→π*). mgesjournals.com
The thiazole ring is an aromatic heterocycle. britannica.com Its aromaticity stems from a delocalized system of six π-electrons (four from the two double bonds and two from the lone pair on the sulfur atom), which satisfies Hückel's rule (4n+2 π-electrons). irjweb.comnih.gov This π-electron delocalization confers significant stability to the ring, with an aromatic character greater than that of the corresponding oxazole (B20620) ring. wikipedia.orgchempedia.info
Computational studies can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). The aromaticity is also evidenced by experimental data, particularly ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region (typically between 7.27 and 8.77 ppm), indicating a strong diamagnetic ring current consistent with an aromatic system. wikipedia.organalis.com.my
Molecular Dynamics and Reaction Pathway Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent, and binding processes. nih.gov
For a molecule like this compound, MD simulations could be used to:
Explore the full conformational landscape of the flexible diethoxymethyl side chain in a solvent environment.
Study how the molecule interacts with water or other solvents.
Simulate the interaction of the compound with a biological target, such as a protein's active site, to understand its binding mode and stability. nih.govplos.org
Reaction pathway simulations, often using methods like Transition State Theory combined with DFT, can be employed to map out the energy profile of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of reaction mechanisms and kinetics.
Exploration of Conformations and Intramolecular Interactions
A detailed conformational analysis of this compound through computational methods is not documented. While studies on the conformational properties of other thiazole-containing amino acid residues have been performed, highlighting the influence of the thiazole ring on peptide structure, similar investigations into the flexible diethoxymethyl group of the target compound are absent. nih.gov Such a study would be necessary to understand the spatial arrangement of the ethoxy groups and their potential intramolecular interactions with the thiazole ring.
Advanced Theoretical Concepts
Solvatochromic Properties and Solvent Effects on Electronic Structure
The solvatochromic properties of this compound have not been theoretically investigated. Solvatochromism, the change in a substance's color with solvent polarity, has been studied for other classes of thiazole derivatives, such as azo-thiazoles and thiazole-hydrazones. rsc.orgurfu.runih.govjetir.org These studies often use DFT and time-dependent DFT (TD-DFT) to correlate spectral shifts with solvent properties, but the specific electronic structure and solvent interactions of this compound remain uncharacterized.
Non-Linear Optical (NLO) Properties
There is no available research on the non-linear optical (NLO) properties of this compound. Computational studies have explored the NLO potential of other thiazolidinone and benzothiazole (B30560) derivatives, calculating properties like polarizability and hyperpolarizability to identify promising candidates for optoelectronic applications. researchgate.netmdpi.comresearchgate.net However, the electronic features conferred by the diethoxymethyl group at the 2-position of the thiazole ring have not been evaluated for their potential contribution to NLO phenomena.
Role and Applications of 2 1,1 Diethoxymethyl Thiazole As a Synthetic Intermediate in Academic Research
Precursor in the Synthesis of Thiazole-2-Carboxaldehyde and its Derivatives
The primary and most fundamental role of 2-(1,1-diethoxymethyl)thiazole is to serve as a stable and easily handled precursor to thiazole-2-carboxaldehyde. Thiazole-2-carboxaldehyde is a key building block in its own right, but its free aldehyde group is highly reactive and can be incompatible with many synthetic reagents, particularly organometallics and strong bases. The diethoxymethyl group functions as a robust protecting group that is stable to these conditions.
The deprotection, or hydrolysis, of the acetal (B89532) to reveal the aldehyde is typically achieved under acidic conditions. This straightforward conversion allows chemists to introduce the sensitive aldehyde functionality at a late stage in a synthetic sequence, avoiding unwanted side reactions. The reaction is generally clean and high-yielding.
Table 1: Typical Conditions for Hydrolysis of this compound
| Reagent(s) | Solvent(s) | Typical Conditions | Product |
| Hydrochloric Acid (aq.) | Tetrahydrofuran (THF), Water | Room Temperature or gentle heating | Thiazole-2-carboxaldehyde |
| Sulfuric Acid (aq.) | Water, Dioxane | Room Temperature | Thiazole-2-carboxaldehyde |
| p-Toluenesulfonic acid | Acetone, Water | Reflux | Thiazole-2-carboxaldehyde |
| Formic Acid | Water | Heating | Thiazole-2-carboxaldehyde |
This strategy is foundational for the synthesis of various derivatives of thiazole-2-carboxaldehyde, where the aldehyde is subsequently used in reactions such as Wittig olefinations, reductive aminations, and additions of organometallic reagents to generate more complex structures.
Building Block for the Construction of Complex Heterocyclic Systems and Fused Rings
The stability of the diethoxymethyl group enables this compound to be used as a foundational building block for constructing more elaborate heterocyclic systems. The thiazole (B1198619) ring itself can be chemically modified while the protected aldehyde at the C2 position remains intact.
A key strategy involves the regioselective functionalization of the thiazole ring at the C5 position. This is often achieved through a directed lithiation-electrophile quench sequence. While the acetal is generally considered a weak directing group, the inherent acidity of the C5 proton in many thiazole systems allows for deprotonation using a strong base like n-butyllithium (n-BuLi), particularly when other positions are blocked. semanticscholar.orgresearchgate.net The resulting 5-lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents.
This methodology opens a pathway to synthesize 2,5-disubstituted thiazoles, which can be precursors to fused ring systems. For instance, after introducing a suitable functional group at the C5 position, subsequent intramolecular cyclization reactions can be triggered, often after deprotection of the C2-aldehyde, to form bicyclic structures like thiazolo[3,2-a]pyridines or other complex fused heterocycles. researchgate.net
Table 2: Exemplary Reactions for Elaboration of the this compound Scaffold
| Reaction Type | Reagents | Position ofFunctionalization | Resulting Intermediate Structure (Pre-hydrolysis) |
| Lithiation-Alkylation | 1. n-BuLi, THF, -78 °C2. Alkyl Halide (R-X) | C5 | 2-(1,1-Diethoxymethyl)-5-alkylthiazole |
| Lithiation-Silylation | 1. n-BuLi, THF, -78 °C2. TMSCl | C5 | 2-(1,1-Diethoxymethyl)-5-(trimethylsilyl)thiazole |
| Lithiation-Borylation | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃ | C5 | Boronic ester at C5 |
| Suzuki Coupling (from C5-Br) | Arylboronic acid, Pd catalyst, Base | C5 | 2-(1,1-Diethoxymethyl)-5-arylthiazole |
By employing these strategies, complex molecular architectures can be assembled piece by piece, with the C2-aldehyde being reserved for a final, strategic transformation.
Strategic Intermediate in Total Synthesis Efforts of Natural Products and their Analogues
The thiazole ring is a structural motif present in a multitude of natural products, many of which exhibit significant biological activity. researchgate.netnih.gov These natural products often feature a thiazole ring substituted at the 2-position with a carbonyl-containing fragment (aldehyde, ketone, carboxylic acid) or a carbon chain derived from one. In the complex, multi-step total synthesis of such molecules, protecting group strategies are paramount.
This compound represents a key starting material for introducing the C2-substituted thiazole unit. Its use allows synthetic chemists to perform delicate and complex transformations on other parts of the molecule without interference from a reactive aldehyde.
For example, in the synthesis of fragments of large macrocyclic natural products, the thiazole unit can be introduced early. The robust acetal protecting group can withstand a variety of reaction conditions, such as peptide couplings, cross-coupling reactions, and delicate stereocenter-setting reactions. At a late stage in the synthesis, the aldehyde can be unmasked to participate in a final ring-closing reaction or to be converted into the specific functional group required in the final natural product target. While specific examples in publicly available literature are often embedded in complex synthetic schemes, the utility of this building block is a well-established principle in the synthetic community's approach to molecules containing this scaffold. researchgate.net
Enabling Synthesis of Libraries of Novel Thiazole Derivatives for Fundamental Chemical and Biological Research
In modern medicinal chemistry and chemical biology, the generation of compound libraries is a crucial strategy for discovering new molecules with specific biological functions. researchgate.net this compound is an excellent scaffold for combinatorial synthesis due to the presence of two distinct points for diversification: the thiazole ring itself and the protected aldehyde.
A common library synthesis strategy would involve a two-dimensional diversification approach:
Scaffold Diversification: The thiazole ring is first functionalized, typically at the C5 position. Using the lithiation-electrophile quench strategy described in section 6.2, a diverse set of electrophiles can be introduced, creating a library of 5-substituted-2-(1,1-diethoxymethyl)thiazole intermediates.
Functional Group Diversification: The resulting library of acetals is then subjected to acidic hydrolysis to unmask the C2-aldehyde across the entire set of compounds. This new library of aldehydes can then be reacted with a second library of reagents. For example, reaction with a diverse set of primary amines in the presence of a reducing agent (reductive amination) would yield a large library of 2-(aminomethyl)thiazole derivatives.
This approach allows for the rapid and efficient generation of hundreds or thousands of unique, yet structurally related, thiazole derivatives from a single, common intermediate. These libraries are invaluable for high-throughput screening to identify novel enzyme inhibitors, receptor agonists or antagonists, and other biologically active agents. nih.gov
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
The synthesis of the thiazole (B1198619) core is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods remains a key research driver. analis.com.my Future efforts will likely concentrate on novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance, moving beyond traditional methods like the Hantzsch synthesis. nbinno.comnih.gov
Key areas of development include:
Transition-Metal Catalysis: The use of catalysts like Palladium(II) acetate (B1210297) and Iron(III) bromide has shown promise for the highly selective construction of substituted thiazoles. organic-chemistry.org Similarly, copper-catalyzed condensation reactions provide an effective route under mild conditions. organic-chemistry.org Future work will involve designing catalysts that can directly facilitate the synthesis of 2-alkoxy-substituted thiazoles with high precision.
Alkaline Earth Catalysts: Recent studies have demonstrated the use of Ca(II) catalysts for the chemo- and stereoselective synthesis of substituted thiazoles from readily available starting materials like tert-alcohols. acs.org This approach offers a more environmentally benign alternative to heavy metal catalysts.
| Catalytic System | Key Features | Potential Advantages for Thiazole Synthesis | Reference |
|---|---|---|---|
| Palladium(II)/Iron(III) Catalysts | High selectivity for specific substitutions (e.g., 2-aminothiazoles). | Precise control over product formation. | organic-chemistry.org |
| Copper(I) Catalysts | Catalyzes [3+1+1]-type condensations under mild conditions. | Good functional group tolerance and operational simplicity. | organic-chemistry.org |
| Calcium(II) Catalysts | Enables chemo- and stereoselective cyclization. | Utilizes an environmentally benign, earth-abundant metal. | acs.org |
| Silica Supported Tungstosilisic Acid | Reusable solid acid catalyst for multi-component reactions. | Green, efficient, and facilitates easy product separation. | bepls.com |
Exploration of Novel Reactivity Pathways of the Diethoxymethyl Group on the Thiazole Ring
The 2-(1,1-diethoxymethyl) group is a diethyl acetal (B89532), which functions as a protected form of a formyl (aldehyde) group. nbinno.com This latent functionality is key to its utility as a synthetic building block. Future research will focus on unlocking the full potential of this group by exploring novel reaction pathways.
Controlled Deprotection and Derivatization: A primary area of interest is the selective deprotection of the acetal to reveal the highly reactive 2-formylthiazole. This aldehyde can then serve as a handle for a wide range of subsequent transformations, including condensations, oxidations, and reductions, to build more complex molecular architectures. pharmaguideline.com
Direct Acetal Modification: Research could explore reactions that modify the diethoxymethyl group without full deprotection. This might include partial hydrolysis or substitution reactions on the ethyl groups, leading to new types of functionalized acetals.
Influence on Ring Reactivity: The electron-withdrawing nature of the diethoxymethyl group influences the reactivity of the thiazole ring. The C2 position is particularly electron-deficient, making the proton at this position susceptible to deprotonation by strong bases. pharmaguideline.com This can generate a nucleophilic C2-thiazole species capable of reacting with various electrophiles, a pathway that warrants further investigation for C-C bond formation. pharmaguideline.com Conversely, electrophilic substitution is generally directed to the C5 position. pharmaguideline.com
| Reactive Site | Potential Transformation | Description | Reference |
|---|---|---|---|
| Diethoxymethyl Group | Acid-catalyzed Hydrolysis | Deprotection to unmask the 2-formylthiazole for subsequent reactions like condensation or oxidation. | pharmaguideline.com |
| C2-H Bond | Deprotonation/Nucleophilic Attack | Removal of the C2 proton with a strong base (e.g., organolithium) allows for reaction with electrophiles (aldehydes, alkyl halides). | pharmaguideline.com |
| C5-H Bond | Electrophilic Substitution | The C5 position is the preferred site for electrophilic attack (e.g., halogenation, sulfonation) due to electronic effects. | pharmaguideline.com |
| Ring Nitrogen (N3) | N-Alkylation | Reaction with alkyl halides forms thiazolium cations, which can alter the reactivity of the entire ring system. | pharmaguideline.com |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
To accelerate the discovery and development of new thiazole-based molecules, modern synthesis platforms are becoming indispensable. figshare.com Integrating the synthesis of 2-(1,1-Diethoxymethyl)thiazole and its derivatives with flow chemistry and automated systems presents a significant opportunity for scalable and high-throughput research. researchgate.netresearchgate.net
Continuous-flow processing offers numerous advantages over traditional batch synthesis, including superior heat transfer, enhanced mixing, precise control over reaction times, and the ability to perform multistep reactions in a single, uninterrupted sequence. akjournals.comspringerprofessional.de These features can lead to higher yields, cleaner reactions, and improved safety, particularly when handling reactive intermediates. springerprofessional.dedurham.ac.ukrsc.org
Automated flow reactors can be used to rapidly generate libraries of thiazole derivatives by systematically varying starting materials and reaction conditions. akjournals.comdurham.ac.uk This technology is crucial for medicinal chemistry programs aimed at exploring structure-activity relationships. akjournals.com Furthermore, flow chemistry provides a direct route for scaling up the production of promising compounds from milligram to kilogram quantities without extensive re-optimization. durham.ac.uk
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Scalability | Often requires re-optimization for different scales. | Easier to scale by extending operation time or using larger reactors. | durham.ac.uk |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small reaction volumes and excellent temperature control. | rsc.org |
| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. | akjournals.com |
| Multistep Synthesis | Requires isolation and purification of intermediates at each step. | Allows for telescoping of multiple reaction steps into a continuous sequence without isolation. | akjournals.comdurham.ac.uk |
| Library Generation | Labor-intensive and time-consuming. | Well-suited for automated, high-throughput synthesis of compound libraries. | researchgate.netresearchgate.net |
Advanced Computational Methodologies for Predictive Design of Thiazole-based Molecules
In silico techniques are revolutionizing the field of drug discovery and materials science by enabling the predictive design of molecules with desired properties. primescholars.com For thiazole-based compounds, advanced computational methodologies can guide synthetic efforts, saving significant time and resources. researchgate.netnih.gov
Molecular Docking and Virtual Screening: These methods are used to predict the binding interactions between small molecules and biological targets, such as proteins or enzymes. nih.govacs.org Researchers can virtually screen large libraries of thiazole derivatives to identify candidates with high predicted binding affinity, prioritizing them for synthesis and biological evaluation. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules. nih.gov This can help predict reaction outcomes, elucidate reaction mechanisms, and calculate spectroscopic properties (e.g., NMR, IR spectra) that can be compared with experimental data for structure verification. researchgate.netacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. researchgate.net They can be used to study the stability of a ligand-protein complex, analyze conformational changes induced upon binding, and calculate binding free energies, offering a more detailed picture than static docking alone. primescholars.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govtandfonline.com Early assessment of these properties helps to identify molecules with poor pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success.
| Computational Method | Application in Thiazole Research | Key Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of thiazole derivatives to biological targets. | Identification of potential lead compounds for drug discovery. | acs.orgnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity indices, and spectroscopic properties. | Understanding molecular stability, reaction mechanisms, and structural confirmation. | nih.govacs.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of thiazole-protein complexes. | Assessing binding stability and conformational changes. | primescholars.comresearchgate.net |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early-stage filtering of candidates with poor drug-like properties. | tandfonline.com |
Synergistic Approaches Combining Synthetic Chemistry with Advanced Spectroscopic and Computational Techniques
The most powerful approach to modern chemical research involves the tight integration of synthetic chemistry, advanced spectroscopic analysis, and computational modeling. This synergistic strategy creates a feedback loop where each component informs and validates the others, leading to a deeper and more comprehensive understanding of the molecular system under study.
In the context of this compound and its derivatives, this approach would involve:
Design: Using computational tools like DFT and molecular docking to design novel thiazole derivatives with predicted target properties (e.g., enhanced biological activity or specific optical properties). nih.govnih.gov
Synthesis: Executing the chemical synthesis of the designed molecules, potentially using efficient methods like flow chemistry.
Characterization: Employing a suite of advanced spectroscopic techniques—such as Fourier-transform infrared (FTIR) spectroscopy, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction (SC-XRD)—to unambiguously determine the structure of the synthesized compounds. researchgate.net
Validation and Refinement: Comparing the experimental spectroscopic data with the properties predicted by computational models. nih.govresearchgate.net Discrepancies can be used to refine the computational methods, while agreement provides strong validation for both the synthesized structure and the theoretical model. This integrated workflow allows for the rationalization of observed chemical reactivity and biological activity based on a solid understanding of molecular structure and electronic properties. nih.gov
This combined experimental and computational approach provides a robust framework for accelerating the discovery of new materials and therapeutic agents based on the thiazole scaffold. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 2-(1,1-Diethoxymethyl)thiazole under laboratory conditions?
- Methodological Answer : Key parameters include solvent choice (e.g., DMSO for reflux reactions), reaction time (18–24 hours for cyclization), and catalyst selection (e.g., Eaton’s reagent for solvent-free Friedel-Crafts acylation). Post-reaction steps like reduced-pressure distillation and crystallization in water-ethanol mixtures improve purity and yield (65–96% reported) .**
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethoxymethyl group integration.
- IR spectroscopy to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).
- Melting point analysis (e.g., 141–143°C for analogous thiazoles) and elemental analysis (C, H, N, S) to validate purity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability tests in inert atmospheres (N₂/Ar) show reduced decomposition. Avoid prolonged exposure to moisture or light, as ethoxy groups may hydrolyze. Long-term storage at –20°C in amber vials with desiccants is recommended .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives like this compound?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the thiazole ring or ethoxymethyl moiety.
- Biological assays : Compare antimicrobial/antitumor activity against analogs (e.g., 4-methylthiazole derivatives) to identify critical substituents .
Q. How can mechanistic studies resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer :
- Dose-response profiling : Validate activity thresholds (e.g., IC₅₀ values) across multiple cell lines.
- Enzymatic assays : Test specificity against targets like cyclooxygenase (anti-inflammatory) or topoisomerase (anticancer). Conflicting data may arise from assay conditions or impurity interference .
Q. What computational methods are used to predict the reactivity of this compound in synthetic pathways?
- Methodological Answer :
- DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding interactions with biological targets (e.g., antimicrobial protein pockets) using software like AutoDock .
Q. How can researchers address reproducibility challenges in synthesizing this compound analogs?
- Methodological Answer :
- Standardize protocols : Control solvent purity, catalyst batch, and reaction temperature (±2°C).
- Multi-step validation : Replicate key intermediates (e.g., hydrazide precursors) before final cyclization .
Q. What design principles enhance the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyethyl) to improve solubility.
- Metabolic stability : Replace labile ethoxy groups with fluorinated or cyclic ethers to resist hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
